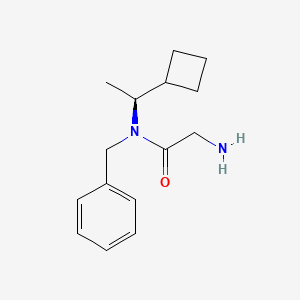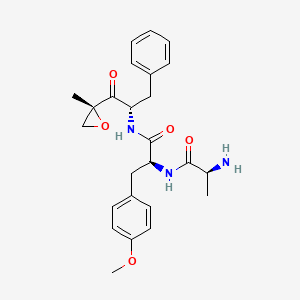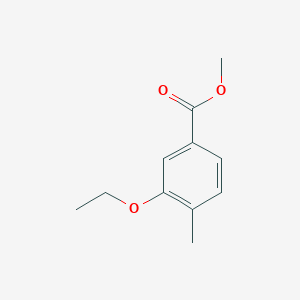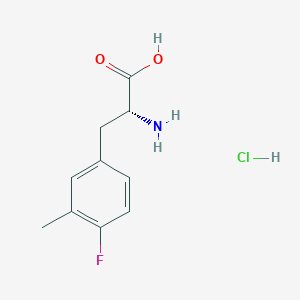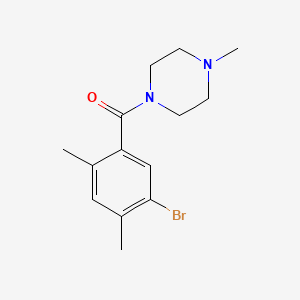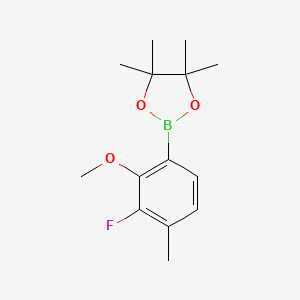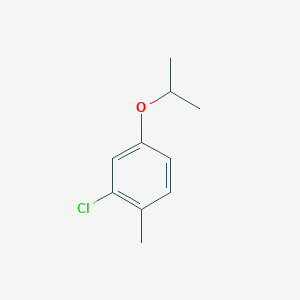
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features an imidazole ring substituted with a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis One common approach is the condensation of an appropriate imidazole derivative with a methoxybenzyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Dihydroimidazole derivatives.
Substitution: Various N-substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The methoxybenzyl group may enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. Pathways involved include modulation of enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid: Lacks the methoxy group, resulting in different chemical properties and biological activity.
(S)-2-Amino-3-(5-(2-hydroxybenzyl)-1H-imidazol-4-YL)propanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and solubility.
Uniqueness
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of the methoxybenzyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-[5-[(2-methoxyphenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c1-20-13-5-3-2-4-9(13)6-11-12(17-8-16-11)7-10(15)14(18)19/h2-5,8,10H,6-7,15H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChI Key |
DUCINGJWRUXCCH-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=CC=C1CC2=C(N=CN2)C[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=CC=C1CC2=C(N=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


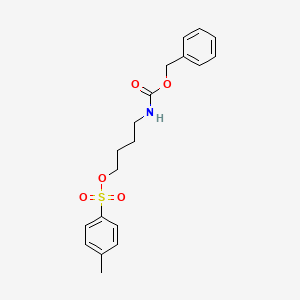

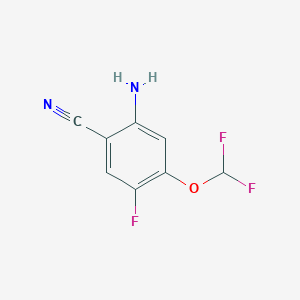
![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)
